

Application Notes & Protocols: Sample Preparation of DPPC-d62 for Cryo-Electron Microscopy

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Compound of Interest

	<i>DL-</i>
Compound Name:	Dipalmitoylphosphatidylcholine-d62
Cat. No.:	B15553811

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This document provides a detailed guide for the preparation of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d62) vesicles (liposomes) for structural analysis using cryo-electron microscopy (cryo-EM). Proper sample preparation is fundamental to preserving the specimen in a near-native, hydrated state, which is essential for high-resolution imaging.

Application Notes Principle

The primary goal is to prepare uniform, unilamellar DPPC-d62 vesicles and embed them in a thin layer of non-crystalline, vitreous ice.^[1] This process, known as vitrification, preserves the liposomes in their native hydrated state without the structural damage associated with ice crystal formation.^{[2][3]} The use of deuterated lipids like DPPC-d62 is particularly valuable in techniques like coherent anti-Stokes Raman scattering (CARS) microscopy to distinguish lipid domains, and this principle of creating specific lipid environments is crucial for studying membrane proteins in a controlled bilayer.^[4] For cryo-EM, the objective is to visualize the morphology, lamellarity, and size distribution of the vesicles themselves or to study membrane proteins reconstituted within them.^{[5][6]}

Key Considerations for DPPC-d62 Vesicle Preparation

- Lipid Purity and Handling: Start with high-purity DPPC-d62. Lipids should be stored and handled under an inert gas (like argon) whenever possible to prevent oxidation, especially if unsaturated lipids are also present in the mixture.
- Temperature Control: The main phase transition temperature (Tm) of DPPC is 41°C.[7][8] Vesicle preparation, particularly hydration and extrusion steps, should be performed at a temperature above the Tm (e.g., 45-60°C) to ensure the lipids are in a fluid, liquid crystalline phase (L α).[8][9] This promotes the formation of stable, unilamellar vesicles.[10] Vitrifying from a temperature above Tm results in vesicles with a uniform thickness.[11]
- Vesicle Formation Method: While several methods exist, such as sonication[12][13] and detergent dialysis[11][14], extrusion is a widely used technique that produces unilamellar vesicles with a relatively uniform size distribution.[7] The choice of pore size for the extrusion membrane directly controls the final vesicle diameter.
- Buffer Composition: The choice of buffer is critical. A common choice is a HEPES buffer with NaCl (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).[12] It is crucial to ensure the buffer is filtered and degassed to avoid impurities and bubble formation.
- Vesicle Concentration: The concentration of vesicles is a critical parameter for preparing high-quality cryo-EM grids.[15][16] Optimal concentration often requires empirical determination. If the concentration is too low, it can be difficult to find vesicles in the holes of the grid.[17]

Experimental Protocols

Protocol 1: DPPC-d62 Unilamellar Vesicle Preparation via Extrusion

This protocol describes the formation of ~100 nm unilamellar vesicles.

1. Materials and Reagents:

- DPPC-d62 powder (e.g., from Avanti Polar Lipids)
- Chloroform

- Hydration Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
- Nitrogen or Argon gas
- Glass vials

2. Equipment:

- Rotary evaporator or vacuum desiccator
- Water bath or heating block
- Mini-extruder apparatus
- Polycarbonate membranes (e.g., 100 nm pore size)
- Syringes (e.g., 1 mL gas-tight)
- Vortex mixer

3. Methodology:

- Lipid Film Formation:
 - Dissolve a known quantity of DPPC-d62 powder in chloroform in a round-bottom flask or glass vial.
 - Evaporate the solvent using a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, even lipid film on the bottom.
 - Place the vial under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.
- Lipid Film Hydration:
 - Pre-heat the hydration buffer to a temperature above DPPC's Tm (e.g., 50°C).
 - Add the warm buffer to the vial containing the dry lipid film to achieve the desired final lipid concentration (see Table 1).
 - Incubate the vial in a water bath at 50°C for 1-2 hours, with intermittent vortexing every 15-20 minutes. This process swells the lipid film, forming multilamellar vesicles (MLVs). The solution will appear milky.[\[12\]](#)
- Freeze-Thaw Cycles (Optional but Recommended):

- To improve the homogeneity of the vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles.
- Freeze the suspension by immersing the vial in liquid nitrogen until fully frozen.
- Thaw the suspension in a warm water bath (e.g., 50°C). This process helps to break down large multilamellar structures.
- Extrusion:
 - Assemble the mini-extruder with a 100 nm pore size polycarbonate membrane, ensuring the entire apparatus is pre-heated to 50-60°C to stay above the lipid Tm.
 - Load the MLV suspension into one of the syringes.
 - Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 21 times). This ensures the final vesicle collection is from the same syringe, promoting uniformity.
 - The resulting solution of large unilamellar vesicles (LUVs) should appear clearer than the initial MLV suspension.
- Storage:
 - Store the prepared liposomes at 4°C. For short-term storage, sealing the vial under argon can prevent lipid degradation. Use within a few days for best results.

Table 1: Typical Parameters for DPPC-d62 Liposome Preparation

Parameter	Typical Value	Notes
Lipid Concentration	2.0 - 25.0 mg/mL	Higher concentrations may be needed for cryo-EM grid preparation.[12][15]
Hydration Buffer	20 mM HEPES, 100 mM NaCl, pH 7.4	Buffer composition can be varied based on experimental needs.
Hydration Temperature	50 - 60 °C	Must be above the Tm of DPPC (41°C).[8]
Extrusion Temperature	50 - 60 °C	Critical to maintain lipids in the fluid phase during extrusion.
Extruder Pore Size	100 nm	Can be varied (e.g., 50 nm to 200 nm) to achieve desired vesicle size.

| Number of Passes | 21 | An odd number of passes is recommended for sample homogeneity.
|

Protocol 2: Cryo-EM Grid Preparation and Vitrification

This protocol describes the plunge-freezing of prepared DPPC-d62 liposomes.

1. Materials and Reagents:

- Prepared DPPC-d62 liposome suspension
- Cryo-EM grids (e.g., Quantifoil or C-flat holey carbon grids)[1]
- Liquid ethane
- Liquid nitrogen

2. Equipment:

- Vitrification device (e.g., Vitrobot™, EM GP2)[17][18]
- Glow-discharger
- Cryo-tweezers
- Grid storage boxes

3. Methodology:

- Grid Preparation:
 - Render the carbon surface of the cryo-EM grids hydrophilic by treating them with a glow-discharger immediately before use. This promotes even spreading of the aqueous sample. [\[19\]](#)
- Vitrification Device Setup:
 - Set up the vitrification device. Set the environmental chamber to a controlled temperature (e.g., 22-25°C) and 100% relative humidity to minimize sample evaporation. [\[17\]](#)
 - Cool the liquid ethane container with liquid nitrogen until the ethane is fully liquefied.
- Sample Application and Blotting:
 - Secure a glow-discharged grid in the vitrification device tweezers.
 - Apply 3-4 µL of the liposome suspension onto the grid surface. [\[16\]](#)[\[18\]](#)
 - Blot the grid with filter paper to remove excess liquid, leaving a very thin film of the suspension spanning the holes of the carbon film. [\[1\]](#) The blotting time is a critical parameter that must be optimized.
- Plunging:
 - Immediately after blotting, rapidly plunge the grid into the liquid ethane. [\[1\]](#)[\[14\]](#) The rapid cooling rate (~10⁵–10⁶ K/s) vitrifies the sample. [\[14\]](#)
- Grid Storage:
 - Quickly transfer the vitrified grid from the ethane into a grid box submerged in liquid nitrogen.
 - Store the grids under liquid nitrogen until ready for imaging in the cryo-electron microscope.

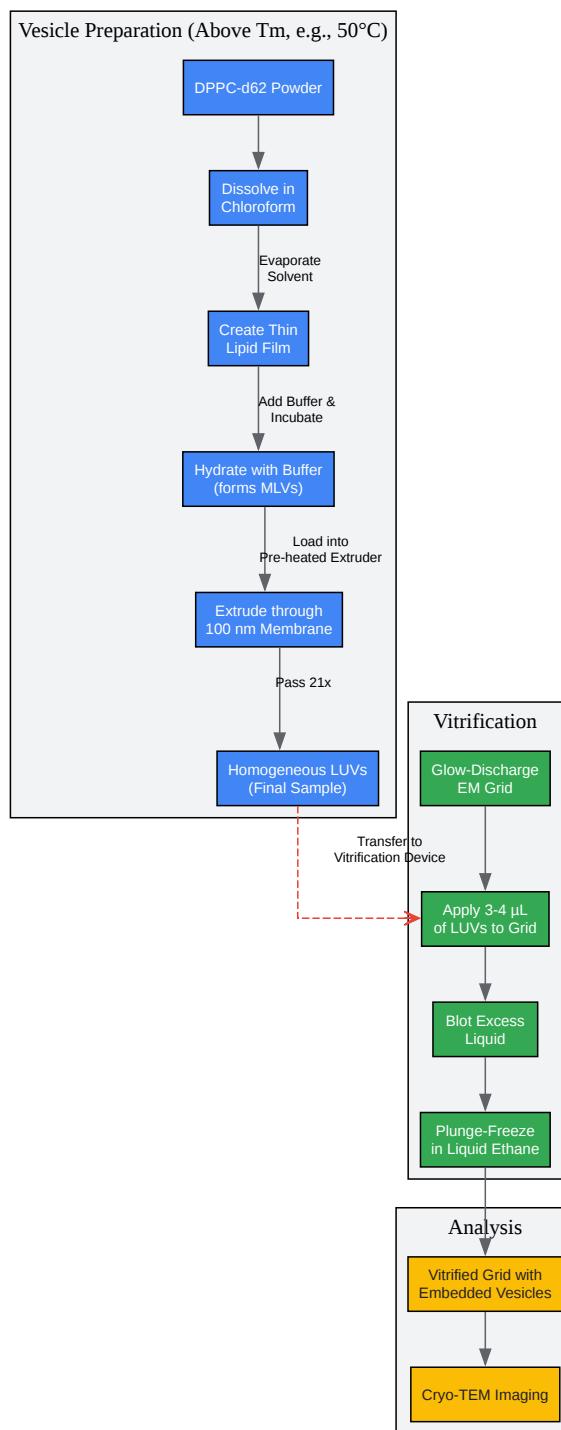
Table 2: Typical Parameters for Cryo-EM Grid Vitrification

Parameter	Typical Value / Setting	Notes
Grid Type	Holey Carbon (e.g., C-flat R1.2/1.3)	Vesicles often show a preference for the carbon film over the holes.[16]
Sample Volume	3 - 4 μ L	Standard application volume. [18]
Blotting Time	2 - 5 seconds	Highly variable; must be optimized to achieve appropriate ice thickness.
Blotting Force	0 to -5	Instrument-dependent setting; affects the amount of liquid removed.
Humidity	100%	Minimizes sample evaporation during blotting.[17]
Temperature	22 - 25 °C	Sample temperature prior to vitrification can affect the lipid phase.[11]

| Cryogen | Liquid Ethane | Cooled by liquid nitrogen.[1] |

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for DPPC-d62 liposome preparation and vitrification for cryo-EM.

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